2-Amino-2-(thiophen-3-yl)acetonitrile
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Overview
Description
2-Amino-2-(thiophen-3-yl)acetonitrile is an organic compound with the molecular formula C6H6N2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amino group and a nitrile group attached to the same carbon atom
Mechanism of Action
Target of Action
It’s worth noting that thiophene-based analogs have been found to exhibit a variety of biological activities . They have been used in the development of advanced compounds with diverse biological effects, including anticancer , anti-inflammatory , antimicrobial , and antihypertensive properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially lead to alterations in cellular signaling, gene expression, or enzymatic activity, among other effects.
Biochemical Pathways
These activities suggest that the compound may interact with multiple biochemical pathways, potentially influencing processes such as cell proliferation, inflammation, microbial growth, and blood pressure regulation .
Result of Action
Given the broad spectrum of biological activities associated with thiophene derivatives , it’s plausible that the compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-(thiophen-3-yl)acetonitrile can be synthesized through several methods One common approach involves the reaction of thiophene-3-carboxaldehyde with ammonia and hydrogen cyanide
Another method involves the use of thiophene-3-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ammonia to form the amide, which is subsequently dehydrated to yield the nitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of starting materials and reaction conditions can vary depending on the availability and cost of reagents.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(thiophen-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives such as thiophene-3-carboxamide.
Reduction: Reduced products like 2-amino-2-(thiophen-3-yl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(thiophen-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
2-Amino-2-(thiophen-3-yl)acetonitrile can be compared with other similar compounds, such as:
2-Amino-2-(furan-3-yl)acetonitrile: Similar structure but with a furan ring instead of a thiophene ring.
2-Amino-2-(pyridin-3-yl)acetonitrile: Contains a pyridine ring, which can influence its chemical properties and reactivity.
2-Amino-2-(benzothiophen-3-yl)acetonitrile: Features a benzothiophene ring, which adds additional aromaticity and potential for π-π interactions.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the thiophene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-2-thiophen-3-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVBAZCHRMIVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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